REACTION_CXSMILES
|
CS(O)(=O)=O.[NH2:6][CH2:7][CH2:8][CH2:9][CH2:10][NH2:11].Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14].C([O-])(=O)C.[K+]>O.C(O)C.COCCOC>[CH2:16]([O:15][C:13]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][NH2:11])=[O:14])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:3.4|
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
NCCCCN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 90 minutes at 20° to 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH value between 3.5 and 5.0
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was poured over 500 ml of water
|
Type
|
FILTRATION
|
Details
|
the insoluble part was filtered off
|
Type
|
WASH
|
Details
|
The filtrate was washed 3 times with 150 ml of benzene
|
Type
|
ADDITION
|
Details
|
100 ml of 30% sodium hydroxide saturated with sodium chloride were added
|
Type
|
EXTRACTION
|
Details
|
After extraction with benzene
|
Type
|
CUSTOM
|
Details
|
the extracts were evaporated to dryness under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |